molecular formula C22H18N4O2 B11022269 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide

Cat. No.: B11022269
M. Wt: 370.4 g/mol
InChI Key: POYWOGPRGPSLBX-UHFFFAOYSA-N
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Description

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide is a synthetic organic compound characterized by a benzotriazinone core linked to a benzamide moiety via a phenylethyl spacer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide typically involves the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of an appropriate hydrazine derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Attachment of the Phenylethyl Spacer: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the benzotriazinone is reacted with a phenylethyl halide in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzoyl chloride or benzoyl anhydride to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzotriazinone core can be oxidized to form different oxo derivatives.

    Reduction: Reduction of the benzotriazinone core can yield amine derivatives.

    Substitution: The phenylethyl and benzamide groups can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various bases (e.g., NaOH, K₂CO₃) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone core may interact with active sites of enzymes, inhibiting their activity, while the benzamide moiety can enhance binding affinity and specificity. The phenylethyl spacer provides structural flexibility, allowing the compound to adopt conformations that optimize interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide: Lacks the phenylethyl spacer, which may affect its binding properties.

    N-(2-phenylethyl)benzamide: Lacks the benzotriazinone core, which is crucial for its biological activity.

    4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-methylbenzamide: Contains a methyl group instead of a phenylethyl group, which may influence its solubility and reactivity.

Uniqueness

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide is unique due to the combination of its benzotriazinone core, phenylethyl spacer, and benzamide moiety. This structure provides a balance of rigidity and flexibility, enhancing its potential interactions with biological targets and making it a versatile compound for various applications.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C22H18N4O2/c27-21(23-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-22(28)19-8-4-5-9-20(19)24-25-26/h1-13H,14-15H2,(H,23,27)

InChI Key

POYWOGPRGPSLBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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